molecular formula C24H20FN3O4 B11304919 N-(4-ethoxyphenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(4-ethoxyphenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11304919
M. Wt: 433.4 g/mol
InChI Key: CBHUDTYIEBWSQI-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps One common method includes the formation of the oxadiazole ring through a cyclization reactionThe reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ceric ammonium nitrate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with ceric ammonium nitrate can yield dearylated azetidinones .

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are investigated for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for various diseases due to its unique chemical properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide stands out due to its unique combination of an ethoxyphenyl group, a fluorophenyl group, and an oxadiazole ring

Properties

Molecular Formula

C24H20FN3O4

Molecular Weight

433.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C24H20FN3O4/c1-2-30-20-11-9-19(10-12-20)26-22(29)15-31-21-8-4-5-16(14-21)23-27-24(32-28-23)17-6-3-7-18(25)13-17/h3-14H,2,15H2,1H3,(H,26,29)

InChI Key

CBHUDTYIEBWSQI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC(=CC=C4)F

Origin of Product

United States

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